molecular formula C21H25ClN4O2 B2479663 N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034468-66-9

N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2479663
CAS No.: 2034468-66-9
M. Wt: 400.91
InChI Key: DTCZFDSFHVOVJJ-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H25ClN4O2 and its molecular weight is 400.91. The purity is usually 95%.
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Scientific Research Applications

New Salt and Pharmaceutical Compositions

  • Application : This compound has been studied for its use in pharmaceutical compositions. A patent was filed for a salt of a similar compound, indicating its potential in therapeutic applications (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).

Antagonists in Chemical Synthesis

  • Application : The compound has been a focus in the preparation of novel non-peptide CCR5 antagonists, which are crucial in the development of therapeutic agents, particularly in the context of HIV-1 infection prevention. Multiple studies have characterized similar compounds for their structural and bioactive properties, highlighting their significance in medicinal chemistry and drug development (H. Bi, 2014), (Cheng De-ju, 2015).

Structural and Bioactivity Studies

  • Application : The structural characterization of related compounds has been conducted, which is integral to understanding their potential in various biological applications. Studies have been performed to determine the molecular structure, stability, and potential bioactivities of these compounds, which can inform their utility in pharmacological contexts (Cheng De-ju, 2014), (Cheng De-ju, 2015).

Molecular Interaction Studies

  • Application : There has been significant research into the molecular interactions of similar compounds with specific receptors. For example, the study of the interaction of antagonist compounds with the CB1 cannabinoid receptor, providing insights into the therapeutic potential of these molecules in the context of receptor modulation (J. Shim et al., 2002).

Synthesis and Characterization for Drug Development

  • Application : The synthesis and characterization of derivatives of this compound play a significant role in drug development, particularly for creating effective therapeutic agents. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in medical research (H. Bi, 2015).

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O2/c1-15-12-19(6-9-23-15)26-10-7-17(8-11-26)14-25-21(28)20(27)24-13-16-2-4-18(22)5-3-16/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZFDSFHVOVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.